3-Bromo-4-chloro-5,7-dimethylquinoline
Description
3-Bromo-4-chloro-5,7-dimethylquinoline is a halogenated quinoline derivative with bromine and chlorine substituents at positions 3 and 4, respectively, and methyl groups at positions 5 and 5. The bromine and chlorine substituents enhance electrophilic reactivity, while methyl groups influence steric and electronic properties, making it a versatile scaffold in medicinal and materials chemistry.
Properties
CAS No. |
1204810-62-7 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
3-bromo-4-chloro-5,7-dimethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3 |
InChI Key |
BVIOKIHPQVVYTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2Cl)Br)C |
Synonyms |
3-Bromo-4-chloro-5,7-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-4-chloro-2,5,7-trimethylquinoline (CAS 1333256-44-2)
2-Bromo-4,7-dimethylquinoline (CAS 103858-48-6)
- Structural Differences : Bromine at position 2; methyl groups at 4 and 6.
- Physical Properties: Yellow-brown solid, sparingly soluble in water but soluble in ethanol and dichloromethane .
- Reactivity: Bromine at position 2 directs electrophilic substitution to different sites (e.g., positions 5 or 8) compared to position 3 bromine in the target compound.
8-Hydroxy-5,7-dimethylquinolin-1-ium Chloride Dihydrate
- Structural Differences : Hydroxyl group at position 8; protonated nitrogen.
- Crystal Packing: Stabilized by O–H···Cl, N–H···O, and π–π interactions (3.52–3.78 Å distances), unlike the target compound, which lacks hydrogen-bond donors .
- Applications : The hydroxyl group enables chelation and supramolecular assembly, contrasting with the halogen-dominated interactions of the target compound .
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Structural Differences : Bromine at position 6; 4-amine linked to a difluoromethylphenyl group.
- Reactivity : The 4-amine group enables hydrogen bonding and nucleophilic reactivity, diverging from the halogenated positions in the target compound .
Data Table: Key Properties of Comparable Compounds
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